molecular formula C18H19N3O2 B8369368 2-(1H-indazol-5-yloxy)-N-isobutylbenzamide

2-(1H-indazol-5-yloxy)-N-isobutylbenzamide

Cat. No.: B8369368
M. Wt: 309.4 g/mol
InChI Key: PYGUGHDOTPBMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indazol-5-yloxy)-N-isobutylbenzamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(1H-indazol-5-yloxy)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C18H19N3O2/c1-12(2)10-19-18(22)15-5-3-4-6-17(15)23-14-7-8-16-13(9-14)11-20-21-16/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

PYGUGHDOTPBMDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-(1H-indazol-5-yloxy)benzoic acid (80.6 mg, 0.317 mmol) synthesized in Example 479 and isobutylamine (301 mg, 0.412 mmol) were dissolved in N,N-dimethylformamide (2 ml), and dimethylamine hydrochloride (72.5 mg, 0.380 mmol), hydroxybenzotriazole (47.1 mg, 0.349 mmol) and triethylamine (0.09 ml, 0.634 mmol) were added thereto at room temperature and then stirred for 2.5 hours. After the reaction, a saturated aqueous sodium hydrogencarbonate solution was added thereto, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated to obtain 2-(1H-indazol-5-yloxy)-N-isobutylbenzamide (47 mg, 48%) as a brown solid.
Quantity
80.6 mg
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
72.5 mg
Type
reactant
Reaction Step Two
Quantity
47.1 mg
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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